molecular formula C14H14O3 B1456946 2-Cyclopentylbenzofuran-5-carboxylic acid CAS No. 1154060-71-5

2-Cyclopentylbenzofuran-5-carboxylic acid

Cat. No. B1456946
M. Wt: 230.26 g/mol
InChI Key: JBEILVKQALNUNL-UHFFFAOYSA-N
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Description

2-Cyclopentylbenzofuran-5-carboxylic acid is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It has become a focus of interest among researchers due to its potential as a therapeutic agent.


Molecular Structure Analysis

The molecular structure of 2-Cyclopentylbenzofuran-5-carboxylic acid consists of a benzofuran ring attached to a cyclopentyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

2-Cyclopentylbenzofuran-5-carboxylic acid has a molecular weight of 230.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Chemical Synthesis

The compound "2-Cyclopentylbenzofuran-5-carboxylic acid" appears to be closely related to benzofuran derivatives, which have various applications in chemical synthesis. For instance, "2-Arylbenzofuran-3-carboxylic acids" can be synthesized through a Cu-catalyzed process involving consecutive hydroxylation and aerobic oxidative cycloetherification. This method has been applied to produce various 2-arylbenzofuran-3-carboxylic acids and the natural product moracin M under mild conditions (Xu et al., 2015).

Biological Activity

In the realm of biology and medicine, benzofuran derivatives and similar compounds have been noted for their biological activities. For instance, 5-phenyl(p-tolyl)isoxazol-3-carboxylic acids and related compounds have shown significant antitumor activity and the potential to enhance the effect of cytostatic drugs (Potkin et al., 2014). Similarly, benzimidazole derivatives have been synthesized and evaluated for their activity against Candida species, with some compounds exhibiting substantial effectiveness (Göker et al., 2002). Other research has focused on the synthesis and antibacterial activity of N-substituted-3-chloro-2-azetidinones, highlighting their potential against various microorganisms (Chavan & Pai, 2007).

properties

IUPAC Name

2-cyclopentyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-14(16)10-5-6-12-11(7-10)8-13(17-12)9-3-1-2-4-9/h5-9H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEILVKQALNUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylbenzofuran-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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